4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Description
4-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a sulfonamide derivative featuring a benzamide core linked to a 5-methyl-1,3,4-thiadiazol-2-yl group via a sulfonyl bridge. The sulfonyl group is further substituted with a 4-acetylpiperazine moiety, which introduces both hydrogen-bonding capacity and enhanced solubility due to the acetylated tertiary amine. Its design aligns with trends in sulfonamide-based drug discovery, particularly in antibacterial and enzyme-targeting agents .
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S2/c1-11-18-19-16(26-11)17-15(23)13-3-5-14(6-4-13)27(24,25)21-9-7-20(8-10-21)12(2)22/h3-6H,7-10H2,1-2H3,(H,17,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQVXMSPTOCLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 881933-12-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H19N5O4S2 with a molecular weight of 409.48 g/mol. The structure includes a piperazine moiety and a thiadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O4S2 |
| Molecular Weight | 409.48 g/mol |
| CAS Number | 881933-12-6 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research published in May 2023 demonstrated that various new thiadiazole derivatives exhibited significant antiproliferative effects against human cancer cell lines. The study utilized flow cytometry to assess cell cycle alterations and apoptosis induction, revealing that these compounds can effectively trigger cancer cell death through multiple mechanisms .
Antibacterial Activity
The compound's antibacterial properties have also been investigated. A study on synthesized compounds with similar structural features showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action was attributed to the inhibition of bacterial enzymes and disruption of cellular processes .
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as an effective inhibitor of certain enzymes, including acetylcholinesterase and urease. These activities are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary infections .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with specific amino acid residues in target proteins. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes and receptors, enhancing its pharmacological profile .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Screening : Compounds structurally related to this compound were tested against clinical isolates, showing promising results in inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s benzamide-thiadiazole scaffold is shared with several analogs, but differences in substituents critically influence physicochemical and biological properties. Key comparisons include:
Functional Group Analysis
- Sulfonamide Substitution: The acetylpiperazinyl-sulfonyl group in the target compound contrasts with simpler substituents like the free amino group in Sulfamethizole or the acetylated sulfonamide in N4-Acetylsulfamethizole . In contrast, fluorobenzyl-sulfonyl () and ethyl-thiadiazole () groups increase lipophilicity, which may enhance membrane permeability but reduce water solubility.
- Thiadiazole Modifications: The 5-methyl group on the thiadiazole ring is a common feature in Sulfamethizole and its derivatives, contributing to steric stability and metabolic resistance .
Pharmacokinetic Considerations
- Solubility : The acetylpiperazine group likely improves aqueous solubility compared to alkyl or aromatic substituents (e.g., ).
- Metabolic Stability : Acetylation (as in N4-Acetylsulfamethizole) slows hydrolysis, extending half-life . The target compound’s acetylpiperazine may similarly resist rapid metabolic degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
